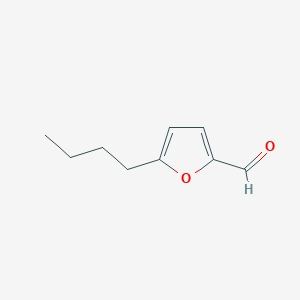

5-butylfuran-2-carbaldehyde

Übersicht

Beschreibung

5-Butylfuran-2-carbaldehyde is an organic compound belonging to the furan family, characterized by a furan ring substituted with a butyl group at the 5-position and an aldehyde group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-butylfuran-2-carbaldehyde typically involves the functionalization of furan derivatives. One common method is the alkylation of furan with butyl halides, followed by formylation to introduce the aldehyde group. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process .

Industrial Production Methods: Industrial production of this compound can be achieved through catalytic processes that ensure high yield and selectivity. The use of heterogeneous catalysts, such as palladium or nickel-based catalysts, is common in these processes. These catalysts help in the efficient conversion of starting materials to the desired product under controlled temperature and pressure conditions .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Butylfuran-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophilic reagents like halogens or nitrating agents.

Major Products:

Oxidation: 5-Butylfuran-2-carboxylic acid.

Reduction: 5-Butylfuran-2-methanol.

Substitution: Various substituted furans depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

5-Butylfuran-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Wirkmechanismus

The mechanism of action of 5-butylfuran-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their function and activity. These interactions can modulate various biochemical pathways, contributing to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Furfural: A furan derivative with an aldehyde group at the 2-position but without the butyl substitution.

5-Methylfurfural: Similar structure but with a methyl group instead of a butyl group at the 5-position.

2,5-Dimethylfuran: A furan derivative with methyl groups at both the 2- and 5-positions.

Uniqueness: 5-Butylfuran-2-carbaldehyde is unique due to the presence of the butyl group, which imparts different physical and chemical properties compared to its methyl-substituted counterparts.

Biologische Aktivität

5-Butylfuran-2-carbaldehyde is an organic compound with notable biological activity, particularly in the fields of antimicrobial and antifungal research. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a furan ring substituted with a butyl group and an aldehyde functional group. Its molecular formula is . The structural features of this compound contribute to its unique chemical reactivity and biological properties.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. This includes both bacterial and fungal strains, making it a promising candidate for the development of new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These results indicate that this compound could serve as a lead compound in the search for new treatments against resistant strains of bacteria and fungi.

The mechanism through which this compound exerts its biological effects involves several pathways:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in protein function.

- π-π Interactions : The furan ring may engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating their activity.

- Disruption of Membrane Integrity : Preliminary studies suggest that this compound may disrupt microbial cell membranes, contributing to its antimicrobial effects.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Antifungal Activity Study : A study conducted on various fungal strains demonstrated that this compound significantly inhibited the growth of Candida species, showcasing its potential as an antifungal agent. The study utilized a broth microdilution method to determine MIC values, confirming its effectiveness against resistant strains.

- Synergistic Effects : Research has indicated that when combined with conventional antibiotics, this compound enhances their efficacy against resistant bacterial strains. This synergistic effect suggests potential for combination therapies in clinical settings.

Applications in Drug Development

Given its promising biological activities, this compound is being explored for various applications:

- Drug Design : Its unique structure allows for modifications that could lead to the development of novel therapeutic agents targeting microbial infections.

- Industrial Use : The compound's properties may also be harnessed in the production of polymers or materials with enhanced antimicrobial characteristics.

Eigenschaften

IUPAC Name |

5-butylfuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-3-4-8-5-6-9(7-10)11-8/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONUIGQUEZWAQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(O1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401308231 | |

| Record name | 5-Butyl-2-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23074-13-7 | |

| Record name | 5-Butyl-2-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23074-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Butyl-2-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.